Pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride
Description
Pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride is a heterocyclic compound featuring a fused pyrazole-pyrazine core with a carboximidamide substituent at the 4-position. The hydrochloride salt enhances its solubility, making it suitable for pharmacological applications. The carboximidamide group (-C(=NH)NH₂) contributes to hydrogen-bonding interactions, a critical feature for targeting enzymes or receptors in biological systems . Its synthesis likely involves multicomponent reactions or nucleophilic substitutions, as seen in related pyrazolo-fused systems .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.ClH/c8-7(9)6-5-1-2-11-12(5)4-3-10-6;/h1-4H,(H3,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZFZZNMSSRHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=N1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . The reaction conditions often involve high temperatures and pressures, with catalysts such as [Pd(dppf)Cl2]·CH2Cl2 being used to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate modifications to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
Antitumor Applications
Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrazine derivatives. For instance, a series of compounds derived from pyrazolo[1,5-a]pyrimidines have shown promising activity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) when compared to Doxorubicin, a standard chemotherapeutic agent . The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study: Antitumor Activity Evaluation
A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxicity. The results indicated that many compounds exhibited significant inhibition of cell growth in the tested cancer lines, suggesting their potential as lead compounds in anticancer drug development. The structural modifications at the 3 and 6 positions of the pyrazolo ring were found to enhance biological activity significantly .
Antimicrobial Properties
Pyrazolo[1,5-a]pyrazine derivatives have also been investigated for their antimicrobial properties. A new series of pyrazolo compounds demonstrated notable antibacterial and antifungal activities against various pathogens. For instance, certain derivatives showed effective inhibition against Staphylococcus aureus and Candida albicans, indicating their potential as therapeutic agents in treating infections .
Table: Antimicrobial Activity of Pyrazolo Derivatives
| Compound ID | Target Pathogen | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| 1 | Staphylococcus aureus | 15 | |
| 2 | Escherichia coli | 20 | |
| 3 | Candida albicans | 10 |
Optical Applications
The unique photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable for optical applications. They have been studied as potential fluorophores due to their tunable emission properties. Research indicates that these compounds can be used in chemosensors and materials for organic electronics due to their high fluorescence quantum yields and stability under various conditions .
Case Study: Fluorescent Properties
In a comprehensive study on pyrazolo[1,5-a]pyrimidines-based fluorophores, researchers demonstrated that certain derivatives exhibited high solid-state emission intensities comparable to commercial fluorescent probes like rhodamine 6G. This property is attributed to the electron-donating groups at specific positions on the fused ring system which enhance absorption and emission characteristics .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo-Fused Heterocycle Family
Table 1: Core Structure Comparison
Table 2: Physicochemical Data
Advantages of Pyrazolo[1,5-a]pyrazine-4-carboximidamide;HCl
- Structural Uniqueness : The pyrazine core (vs. pyrimidine or triazine) may offer distinct electronic properties for targeting unexplored enzymes.
- Solubility : The hydrochloride salt improves aqueous solubility compared to neutral analogs like pyrazole-carboximidamides .
- Synthonic Flexibility: Potential for functionalization at the 4-position (e.g., introducing aryl or polar groups) to optimize pharmacokinetics .
Biological Activity
Pyrazolo[1,5-a]pyrazine-4-carboximidamide; hydrochloride (PPACH) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
PPACH features a pyrazolo structure with a carboximidamide functional group at the 4-position of the pyrazine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological applications.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₈N₄·HCl |
| Molecular Weight | 188.63 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not specified |
Antitumor Activity
PPACH has shown promising antitumor properties, particularly as a kinase inhibitor. It selectively inhibits Flt-3 kinase, which is implicated in certain leukemias. Studies indicate that PPACH can inhibit cellular signaling pathways relevant to cancer progression .
Antimicrobial and Antiparasitic Properties
Research has identified PPACH and its derivatives as having significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum. For example, one study demonstrated that a derivative of PPACH inhibited the growth of P. falciparum with an IC50 value of 31 μM . This suggests potential applications in treating malaria and other parasitic infections.
The mechanism by which PPACH exerts its biological effects involves interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors, modulating various biological processes. The compound's ability to bind to kinase domains allows it to interfere with signal transduction pathways critical for cell proliferation and survival .
Case Studies
- Inhibition of Flt-3 Kinase : A detailed study evaluated the inhibitory effects of PPACH on Flt-3 kinase activity in leukemia cell lines. The results indicated a dose-dependent inhibition, with significant reductions in cell viability observed at higher concentrations.
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of PPACH derivatives against Mycobacterium tuberculosis. The compounds exhibited low micromolar activity, suggesting that modifications to the pyrazolo structure could enhance efficacy against resistant strains .
- Antimalarial Activity : In vitro assays demonstrated that PPACH derivatives inhibited P. falciparum growth effectively, with further exploration into structure-activity relationships revealing key modifications that improved potency .
Comparative Analysis of Related Compounds
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| Pyrazolo[1,5-a]pyrazine-4-carboximidamide | Flt-3 Inhibition | 15 |
| Pyrazolo[1,5-a]pyrimidine derivative | Antimalarial | 31 |
| Novel pyrazolo derivatives | Antitubercular | 25 |
Q & A
Basic: What are common synthetic routes for Pyrazolo[1,5-a]pyrazine-4-carboximidamide derivatives?
Methodological Answer:
The synthesis typically involves multi-step functionalization at positions 3, 4, and 7 of the pyrazolo[1,5-a]pyrazine core. Key steps include:
- Methylation/Bromination/Nitration: Starting from 4-chloropyrazolo[1,5-a]pyrazine (2a), methyl groups, bromine, or nitro substituents are introduced via nucleophilic substitution or electrophilic aromatic substitution under controlled heating (e.g., 80–100°C in methanol or benzene) .
- Formamidine Incorporation: Silylformamidine reagents are used to functionalize position 7, followed by crystallization from hexane or ethyl ether to isolate intermediates .
- Hydrochloride Salt Formation: The final carboximidamide hydrochloride is obtained via acid hydrolysis (e.g., HCl in methanol) and purified via recrystallization or column chromatography .
Basic: How is NMR spectroscopy applied to confirm the structure of pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
1H and 13C NMR are critical for verifying substituent positions and electronic environments:
- Position 7 Functionalization: For 7-((dimethylamino)(methyl)methyl)-3-nitro derivatives, characteristic shifts are observed: δ ~8.5 ppm (1H, aromatic H-2), δ ~3.3 ppm (6H, N(CH3)2), and δ ~2.1 ppm (3H, CH3) .
- Carboximidamide Confirmation: The NH2 and NH protons in the carboximidamide group appear as broad singlets at δ ~6.5–7.0 ppm in DMSO-d6 .
- Cross-Validation: Compare experimental NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced: How can researchers optimize reaction conditions for introducing substituents at position 7?
Methodological Answer:
Position 7 functionalization requires careful control of steric and electronic effects:
- Catalyst Screening: Use Lewis acids (e.g., ZnCl2) or bases (e.g., K2CO3) to enhance reactivity in silylformamidine reactions .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates, while non-polar solvents (e.g., benzene) favor crystalline product formation .
- Temperature Gradients: Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during nitro-group introduction .
Advanced: How can researchers resolve contradictions in analytical data during characterization?
Methodological Answer:
Contradictions between calculated and observed values (e.g., elemental analysis or mass spectrometry) may arise due to:
- Hydrate Formation: Account for solvent molecules in crystallized products by performing TGA (thermogravimetric analysis) .
- Tautomeric Equilibria: Use variable-temperature NMR to identify dynamic proton exchanges in carboximidamide groups .
- Isotopic Patterns: Compare experimental HRMS isotopic distributions with theoretical models to confirm molecular formulas .
Advanced: What strategies are used to assess the biological activity of pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
- In Vitro Assays: Screen for kinase inhibition (e.g., BMP receptors) using fluorescence polarization assays. Derivatives like ML347 show IC50 values <1 µM for ALK2 selectivity .
- Antitumor Profiling: Test against cancer cell lines (e.g., HEPG2-1) via MTT assays. Pyrazolo[1,5-a]pyrimidine derivatives exhibit IC50 values as low as 2.70 µM, correlating with electron-withdrawing substituents at position 3 .
- SAR Studies: Modify substituents at positions 3 and 7 to evaluate effects on potency. Nitro or trifluoromethyl groups enhance metabolic stability .
Advanced: How to design pyrazolo[1,5-a]pyrazine derivatives for improved pharmacological properties?
Methodological Answer:
- Bioisosteric Replacement: Substitute nitro groups with bioisosteres like cyan or sulfonamide to reduce toxicity while maintaining activity .
- Prodrug Strategies: Convert carboximidamide to ester prodrugs (e.g., methyl esters) for enhanced oral bioavailability .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., CRF1 receptors) and guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
